4-Methylpiperidine-2,2,6,6-d4
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Overview
Description
4-Methylpiperidine-2,2,6,6-d4 is a deuterated derivative of 4-methylpiperidine, a six-membered heterocyclic compound containing one nitrogen atom. The deuterium atoms replace the hydrogen atoms at specific positions, making it a valuable compound in various scientific research fields due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylpiperidine-2,2,6,6-d4 typically involves the deuteration of 4-methylpiperidine. This can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure selective deuteration at the desired positions .
Industrial Production Methods: Industrial production of deuterated compounds like this compound often involves large-scale catalytic deuteration processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to achieve efficient deuteration .
Chemical Reactions Analysis
Types of Reactions: 4-Methylpiperidine-2,2,6,6-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: It can be reduced further to form fully saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a suitable catalyst.
Substitution: Nucleophiles such as halides or alkoxides can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
4-Methylpiperidine-2,2,6,6-d4 has several applications in scientific research:
Chemistry: It is used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: The compound can be used in metabolic studies to trace biochemical pathways and understand the role of specific hydrogen atoms in biological systems.
Medicine: Deuterated compounds are explored for their potential in drug development, as deuterium can alter the metabolic stability and pharmacokinetics of drugs.
Industry: It is used in the development of advanced materials and as a reagent in various chemical processes
Mechanism of Action
The mechanism by which 4-Methylpiperidine-2,2,6,6-d4 exerts its effects is primarily through its interactions with molecular targets. The deuterium atoms can influence the compound’s binding affinity and reactivity, leading to altered biochemical and pharmacological properties. The specific pathways involved depend on the context of its application, such as enzyme interactions in biological systems or catalytic processes in industrial applications .
Comparison with Similar Compounds
4-Methylpiperidine: The non-deuterated parent compound.
1,2,2,3-Tetradeuterio-4-ethylpiperidine: A similar deuterated compound with an ethyl group instead of a methyl group.
1,2,2,3-Tetradeuterio-4-phenylpiperidine: A deuterated derivative with a phenyl group.
Uniqueness: 4-Methylpiperidine-2,2,6,6-d4 is unique due to its specific deuteration pattern, which can significantly impact its chemical and physical properties. This makes it particularly valuable in NMR spectroscopy and other applications where precise isotopic labeling is required .
Properties
IUPAC Name |
1,2,2,3-tetradeuterio-4-methylpiperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-6-2-4-7-5-3-6/h6-7H,2-5H2,1H3/i2D,4D2/hD |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOFELREXGAFOI-DMNQXYMLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1C(CCN(C1([2H])[2H])[2H])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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